molecular formula C22H35NO B055955 17-(Cyclopropylamino)androst-5-en-3-ol CAS No. 120973-21-9

17-(Cyclopropylamino)androst-5-en-3-ol

Cat. No. B055955
CAS RN: 120973-21-9
M. Wt: 329.5 g/mol
InChI Key: SIHFFPMAENZEHO-YCJMKONYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(Cyclopropylamino)androst-5-en-3-ol, also known as CPCA, is a synthetic androgen compound that has gained attention in the scientific community for its potential application in the field of medicine and research. CPCA is a derivative of the natural hormone testosterone, which plays a crucial role in the development of male reproductive tissues and secondary sexual characteristics.

Mechanism of Action

17-(Cyclopropylamino)androst-5-en-3-ol exerts its effects by binding to and activating the androgen receptor, a nuclear transcription factor that regulates gene expression in target tissues. The binding of 17-(Cyclopropylamino)androst-5-en-3-ol to the androgen receptor results in the formation of a hormone-receptor complex, which translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes.
Biochemical and Physiological Effects
17-(Cyclopropylamino)androst-5-en-3-ol has been shown to have anabolic and androgenic effects on skeletal muscle and bone tissue, promoting muscle growth and bone mineralization. 17-(Cyclopropylamino)androst-5-en-3-ol has also been shown to increase protein synthesis and decrease protein degradation in muscle tissue, leading to a net increase in muscle mass. In addition, 17-(Cyclopropylamino)androst-5-en-3-ol has been shown to increase red blood cell production and enhance oxygen delivery to tissues, which may improve athletic performance.

Advantages and Limitations for Lab Experiments

17-(Cyclopropylamino)androst-5-en-3-ol has several advantages for use in lab experiments, including its high potency and selectivity for the androgen receptor, as well as its stability and ease of synthesis. However, 17-(Cyclopropylamino)androst-5-en-3-ol also has limitations, including its potential for off-target effects and its potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on 17-(Cyclopropylamino)androst-5-en-3-ol, including the development of new drugs for the treatment of androgen-related disorders, the investigation of its anabolic and androgenic effects on different tissues and cell types, and the exploration of its potential as a performance-enhancing agent in sports. Other potential areas of research include the investigation of the molecular mechanisms underlying the effects of 17-(Cyclopropylamino)androst-5-en-3-ol, the identification of novel targets for androgen receptor modulation, and the development of new synthetic routes for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol and related compounds.

Synthesis Methods

The synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol involves several steps, including the protection of the hydroxyl group at position 3 of the steroid nucleus, the formation of the cyclopropylamine moiety at position 17, and the removal of the protecting group. The most commonly used method for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol is the reductive amination of 17-ketoandrost-5-en-3β-ol with cyclopropylamine in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

17-(Cyclopropylamino)androst-5-en-3-ol has been studied for its potential application in various fields of research, including the development of new drugs for the treatment of androgen-related disorders such as hypogonadism, osteoporosis, and muscle wasting. 17-(Cyclopropylamino)androst-5-en-3-ol has also been investigated for its anabolic and androgenic effects on skeletal muscle and bone tissue, as well as its potential as a performance-enhancing agent in sports.

properties

CAS RN

120973-21-9

Product Name

17-(Cyclopropylamino)androst-5-en-3-ol

Molecular Formula

C22H35NO

Molecular Weight

329.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-17-(cyclopropylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C22H35NO/c1-21-11-9-16(24)13-14(21)3-6-17-18-7-8-20(23-15-4-5-15)22(18,2)12-10-19(17)21/h3,15-20,23-24H,4-13H2,1-2H3/t16?,17-,18-,19-,20?,21-,22-/m0/s1

InChI Key

SIHFFPMAENZEHO-YCJMKONYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2NC4CC4)CC=C5[C@@]3(CCC(C5)O)C

SMILES

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C

Canonical SMILES

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C

synonyms

17-(cyclopropylamino)androst-5-en-3-ol
MDL 27,302
MDL 27302
MDL-27302

Origin of Product

United States

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